molecular formula C10H6Cl2N2 B13129438 2,6-Dichloro-3,3'-bipyridine

2,6-Dichloro-3,3'-bipyridine

Katalognummer: B13129438
Molekulargewicht: 225.07 g/mol
InChI-Schlüssel: WKTCKBQITMHXCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloro-3,3’-bipyridine is a chemical compound with the molecular formula C10H6Cl2N2 It is a derivative of bipyridine, where two chlorine atoms are substituted at the 2 and 6 positions of the pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Dichloro-3,3’-bipyridine can be synthesized through various methods. One common approach involves the coupling of 2-chloro-5-iodopyridine with 2-chloro-3-pyridylboronic acid using a palladium-catalyzed Suzuki coupling reaction . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of 2,6-Dichloro-3,3’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-3,3’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols, and the reactions are carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Require palladium or nickel catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated bipyridine derivatives, while coupling reactions can produce various bipyridine-based ligands and complexes.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-3,3’-bipyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-3,3’-bipyridine in catalytic reactions involves its ability to stabilize reactive intermediates. For example, in the diboration of pyrazines, the compound acts as a catalyst by stabilizing boryl radicals through coordination with the nitrogen atoms of the bipyridine rings . This stabilization facilitates the transfer of boryl groups to the pyrazine substrate, leading to the formation of diborylated products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Dichloro-3,3’-bipyridine is unique due to the presence of chlorine atoms at the 2 and 6 positions, which enhances its reactivity and allows for selective functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and coordination compounds.

Eigenschaften

Molekularformel

C10H6Cl2N2

Molekulargewicht

225.07 g/mol

IUPAC-Name

2,6-dichloro-3-pyridin-3-ylpyridine

InChI

InChI=1S/C10H6Cl2N2/c11-9-4-3-8(10(12)14-9)7-2-1-5-13-6-7/h1-6H

InChI-Schlüssel

WKTCKBQITMHXCE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C2=C(N=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.